2-(6-Methoxy-[1,1'-biphenyl]-2-yl)pyridine 2-(6-Methoxy-[1,1'-biphenyl]-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16809045
InChI: InChI=1S/C18H15NO/c1-20-17-12-7-10-15(16-11-5-6-13-19-16)18(17)14-8-3-2-4-9-14/h2-13H,1H3
SMILES:
Molecular Formula: C18H15NO
Molecular Weight: 261.3 g/mol

2-(6-Methoxy-[1,1'-biphenyl]-2-yl)pyridine

CAS No.:

Cat. No.: VC16809045

Molecular Formula: C18H15NO

Molecular Weight: 261.3 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Methoxy-[1,1'-biphenyl]-2-yl)pyridine -

Specification

Molecular Formula C18H15NO
Molecular Weight 261.3 g/mol
IUPAC Name 2-(3-methoxy-2-phenylphenyl)pyridine
Standard InChI InChI=1S/C18H15NO/c1-20-17-12-7-10-15(16-11-5-6-13-19-16)18(17)14-8-3-2-4-9-14/h2-13H,1H3
Standard InChI Key UWPOCUIDKMWIMT-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1C2=CC=CC=C2)C3=CC=CC=N3

Introduction

Chemical Structure and Nomenclature

2-(6-Methoxy-[1,1'-biphenyl]-2-yl)pyridine (IUPAC name: 2-[6-methoxy([1,1'-biphenyl]-2-yl)]pyridine) consists of a pyridine ring bonded to the 2-position of a biphenyl group, with a methoxy (-OCH₃) substituent at the 6-position of the distal phenyl ring (Figure 1). The biphenyl system introduces steric complexity, while the methoxy group enhances lipophilicity, potentially influencing membrane permeability and binding interactions . The pyridine nitrogen provides a site for coordination chemistry or hydrogen bonding, making the compound a candidate for catalytic or pharmaceutical applications .

Synthesis and Manufacturing

Retrosynthetic Analysis

The target molecule can be dissected into two key fragments:

  • Pyridine subunit: 2-Bromopyridine or 2-pyridinylboronic acid.

  • Biphenyl subunit: 2-Bromo-6-methoxybiphenyl or 6-methoxybiphenyl-2-ylboronic acid.

Palladium-Catalyzed Cross-Coupling

The most plausible synthetic route involves a Suzuki-Miyaura coupling between a boronic acid and a halopyridine. For example:

  • Reactants: 6-Methoxybiphenyl-2-ylboronic acid and 2-bromopyridine.

  • Catalyst: Pd(PPh₃)₄ (0.5–2 mol%) .

  • Base: Na₂CO₃ or K₃PO₄ in a solvent mixture (e.g., toluene/ethanol/water).

  • Conditions: 80–100°C under inert atmosphere for 12–24 hours .

Table 1. Representative Reaction Conditions for Suzuki-Miyaura Coupling

ComponentSpecificationSource Reference
CatalystPd(PPh₃)₄ (1 mol%)
SolventToluene/Ethanol/H₂O (3:1:1)
Temperature85°C
Reaction Time18 hours

Alternative methods include Stille coupling (using organostannanes) or Ullmann-type reactions, though these are less atom-economical .

Structural Characterization and Analytical Data

X-ray Crystallography

While no crystallographic data exists for the target compound, analogous structures (e.g., methoxy-substituted terpyridines) exhibit bond lengths and angles consistent with aromatic systems. For example:

  • C–O (methoxy) bond length: ~1.36 Å .

  • Pyridine-biphenyl dihedral angle: ~30–45° (due to steric hindrance) .

Table 2. Expected Crystallographic Parameters

ParameterValueSource Reference
Space GroupTriclinic (P 1)
Unit Cell Volume~700–750 ų
R-factor<0.06

Spectroscopic Analysis

  • ¹H NMR:

    • Pyridine protons: δ 8.5–8.7 ppm (d, J = 4.8 Hz) .

    • Biphenyl protons: δ 7.2–7.8 ppm (m) .

    • Methoxy protons: δ 3.8–3.9 ppm (s) .

  • IR: Stretching vibrations at 1590 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) due to the methoxy group .

  • Melting Point: Estimated 180–200°C (based on biphenyl-pyridine analogs) .

  • Lipophilicity (logP): ~3.5–4.0 (calculated using fragment-based methods) .

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